Cas no 863513-93-3 (Cebranopadol ((1α,4α)stereoisomer))

Cebranopadol ((1α,4α)stereoisomer) structure
863513-93-3 structure
Productnaam:Cebranopadol ((1α,4α)stereoisomer)
CAS-nummer:863513-93-3
MF:C24H27FN2O
MW:378.482389688492
CID:2601532
PubChem ID:11848225

Cebranopadol ((1α,4α)stereoisomer) Chemische en fysische eigenschappen

Naam en identificatie

    • Cebranopadol ((1α,4α)stereoisomer)
    • Spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-aMine, 6'-fluoro-4',9'-dihydro-N,N-diMethyl-4-phenyl-, cis- (9CI)
    • Cebranopadol
    • GRT6005
    • GRT 6005
    • Cebranopadol (1
    • A,4
    • A)stereoisomer
    • 7GDW9S3GN3
    • Cebranopadol [USAN:INN]
    • Cebranopadol (USAN/INN)
    • GTPL8866
    • BDBM177926
    • BCP09612
    • BDBM50101095
    • BDBM50101112
    • DB12830
    • SB16531
    • AK170452
    • trans-6'-Fluoro-n,N-dimethyl-4-phenyl-4',9''-di
    • (1α,4α)-6′-Fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenylspiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine (ACI)
    • Spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine, 6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-, cis- (9CI)
    • SCHEMBL10035739
    • (1r,4r)-6'-Fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine
    • DA-51735
    • BRD-K48141473-001-01-7
    • CHEBI:231222
    • NCGC00378895-01
    • US9120797, 24
    • SCHEMBL14183935
    • DA-51736
    • Spiro(cyclohexane-1,1'(3'h)-pyrano(3,4-b)indol)-4-amine, 6'-fluoro-4',9'-dihydro-n,N-dimethyl-4-phenyl-, trans-
    • Cebranopadol ((1
    • NS00069647
    • Cebranopadol [INN]
    • (1ALPHA,4ALPHA)-CEBRANOPADOL
    • SCHEMBL154336
    • US9120797, 25
    • 6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
    • (1r,4r)-6'-fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indole]-4-amine
    • Q19596315
    • Cebranopadol ((1alpha,4alpha)stereoisomer)
    • Cebranopadol ((1??,4??)stereoisomer)
    • 6-luoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
    • HY-15536
    • DTXSID001031965
    • 863513-93-3
    • A)stereoisomer)
    • CEBRANOPADOL [USAN]
    • CHEMBL3545616
    • 6-Fluoro-N,N-dimethyl-1'-phenyl-spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
    • 863513-91-1 (free base)
    • AC-36077
    • D10436
    • GRT-6005
    • SCHEMBL19336241
    • NCGC00378895-02
    • F85492
    • Cebranopadol(GRT-6005)
    • trans-6'-Fluoro-n,N-dimethyl-4-phenyl-4',9''-dihydro-3'h-spiro(cyclohexane-1,1'-pyrano(3,4-b)indol)-4-amine
    • CHEMBL2364605
    • EX-A1095
    • SCHEMBL566256
    • AS-35183
    • GRT6005 (1alpha,4alpha)stereoisomer
    • UNII-7GDW9S3GN3
    • 863513-91-1
    • BDBM50533342
    • AKOS025290738
    • AKOS032953927
    • CS-1323
    • MS-26183
    • trans-6'-Fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine; (1alpha,4beta)-6'-Fluoro-4',9'-dihydro-N,N-dimethyl-4-phenylspiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine; GRT 6005
    • Cebranopadol(GRT-6005)?
    • CHEMBL3962932
    • Inchi: 1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
    • InChI-sleutel: CSMVOZKEWSOFER-UHFFFAOYSA-N
    • LACHT: FC1C=CC2=C(C=1)C1CCOC3(C=1N2)CCC(C1C=CC=CC=1)(CC3)N(C)C

Berekende eigenschappen

  • Exacte massa: 378.21074165g/mol
  • Monoisotopische massa: 378.21074165g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 2
  • Complexiteit: 553
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 28.3
  • XLogP3: 4.3

Cebranopadol ((1α,4α)stereoisomer) Beveiligingsinformatie

  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

Cebranopadol ((1α,4α)stereoisomer) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-6129-2mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95.59%
2mg
$190.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C912873-5mg
Cebranopadol
863513-93-3 98%
5mg
¥5,485.50 2022-09-02
1PlusChem
1P01EOSZ-5mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95%
5mg
$437.00 2024-04-21
A2B Chem LLC
AX64147-5mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95%
5mg
$385.00 2024-04-19
MedChemExpress
HY-15536A-5mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95.59%
5mg
¥3500 2024-04-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55518-2mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 98%
2mg
¥1708.00 2023-09-07
MedChemExpress
HY-15536A-2mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95.59%
2mg
¥1900 2024-04-17
ChemScence
CS-6129-5mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 95.59%
5mg
$350.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55518-5mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 98%
5mg
¥3146.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55518-10mg
Cebranopadol ((1α,4α)stereoisomer)
863513-93-3 98%
10mg
¥0.00 2023-09-07

Cebranopadol ((1α,4α)stereoisomer) Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
1.3 Reagents: Chlorotrimethylsilane ,  Methyl ethyl ketone ;  0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
2.2 Reagents: Sodium hydroxide
3.1 Reagents: Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referentie
Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol
Schunk, Stefan; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 857-862

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C → rt
1.2 Reagents: Water Solvents: Diethyl ether ,  Dichloromethane
2.1 Solvents: Tetrahydrofuran ;  0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
2.3 Reagents: Chlorotrimethylsilane ,  Methyl ethyl ketone ;  0 °C → rt
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
3.2 Reagents: Sodium hydroxide
4.1 Reagents: Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referentie
Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol
Schunk, Stefan; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 857-862

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referentie
Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol
Schunk, Stefan; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 857-862

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referentie
Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol
Schunk, Stefan; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 857-862

Cebranopadol ((1α,4α)stereoisomer) Raw materials

Cebranopadol ((1α,4α)stereoisomer) Preparation Products

Cebranopadol ((1α,4α)stereoisomer) Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:863513-93-3)Cebranopadol ((1α,4α)stereoisomer)
A1039623
Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):405.0